Ethyl Oleate

説明

特性

IUPAC Name |

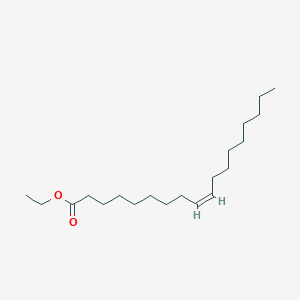

ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047633 | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |

| Record name | Ethyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-62-6, 85049-36-1 | |

| Record name | Ethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Optimization

The Fisher esterification follows:

Using a 9:1 ethanol-to-OA molar ratio, 3% H₂SO₄, and 90°C for 10 hours, OA conversion reached 98.78%. Without DS, conversion dropped to 54.96%, highlighting the trap’s role in water removal. RSM modeling revealed quadratic interactions between variables, with temperature and catalyst concentration exerting the strongest effects (Fig. 3).

Table 1: Optimal Conditions for Acid-Catalyzed Synthesis

| Parameter | Optimal Value |

|---|---|

| Ethanol/OA Molar Ratio | 9:1 |

| Catalyst (H₂SO₄) | 3 wt% |

| Temperature | 90°C |

| Reaction Time | 10 hours |

| Conversion | 98.78% |

Analytical Validation

Fourier-transform infrared (FTIR) spectra confirmed ester formation via C=O stretching at 1740 cm⁻¹ and C–O–C asymmetric stretching at 1240 cm⁻¹. Gas chromatography–mass spectrometry (GC-MS) identified this compound as the dominant product (67.13% peak area).

Enzymatic Esterification Using Immobilized Lipase

Lipase B from Candida antarctica immobilized in polyurethane enables solvent-free, eco-friendly this compound synthesis. This method avoids corrosive acids and operates under mild conditions.

Process Efficiency and Reusability

Mechanical agitation (500 rpm) at 40°C with 5% immobilized lipase achieved 1,553.83 U g⁻¹ activity in 40 minutes, while ultrasonic agitation reduced reaction time to 15 minutes (3,087.60 U g⁻¹). The immobilized enzyme retained 85% activity after 14 reuse cycles, outperforming free lipase (688.24 U g⁻¹ at 25 minutes, no reuse).

Table 2: Enzymatic Synthesis Performance

| Agitation Method | Time (min) | Activity (U g⁻¹) | Reuse Cycles |

|---|---|---|---|

| Mechanical | 40 | 1,553.83 | 19 |

| Ultrasonic | 15 | 3,087.60 | 14 |

Advantages and Limitations

Enzymatic synthesis reduces energy consumption and eliminates solvent waste. However, enzyme cost and deactivation at elevated temperatures (>50°C) limit industrial scalability.

Brønsted Acidic Ionic Liquid Catalyzed Synthesis

The ionic liquid [SB3-12][HSO₄] combines surfactant properties and acidic catalysis, forming reverse micelles that enhance esterification efficiency.

Optimization and Kinetics

At 78°C with a 3:1 ethanol-to-OA ratio and 5 wt% catalyst, 97% conversion was achieved in 3 hours. Water content ≤0.4 wt% prevented ester hydrolysis. The catalyst was reused five times without significant activity loss.

Table 3: Ionic Liquid Catalysis Parameters

| Parameter | Optimal Value |

|---|---|

| Ethanol/OA Ratio | 3:1 |

| Catalyst Loading | 5 wt% |

| Temperature | 78°C |

| Reaction Time | 3 hours |

| Water Content | ≤0.4 wt% |

Mechanistic Insights

The ionic liquid’s sulfonic acid groups protonate OA, while its hydrophobic tail organizes reactants into micelles, increasing local concentration. This dual functionality accelerates kinetics and minimizes side reactions.

Plant-Based Extraction and Purification

A patent describes this compound extraction from Lauraceae plants (e.g., Cinnamomum camphora), leveraging natural triglyceride sources.

Extraction Workflow

-

Plant Processing : Dried leaves are pulverized and soaked in ethanol.

-

Concentration : Filtrate is vacuum-concentrated.

-

Partitioning : Extract is partitioned into petroleum ether or ethyl acetate.

-

Chromatography : Silica gel (petroleum ether/ethyl acetate) and Sephadex LH-20 (chloroform/methanol) columns purify this compound to 95.3% purity.

Yield and Applications

The method yielded 1.43 g this compound per 100 g plant material, suitable for pharmaceutical-grade applications. However, scalability is constrained by feedstock availability and multi-step purification.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Conversion/Yield | Time | Catalyst Reuse | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed (DS) | 98.78% | 10 hours | No | Moderate (acid waste) |

| Enzymatic | 3,087 U g⁻¹ | 15–40 min | 14–19 cycles | Low |

| Ionic Liquid | 97% | 3 hours | 5 cycles | Low |

| Plant Extraction | 1.43% yield | 72 hours | N/A | Sustainable |

科学的研究の応用

Pharmaceutical Applications

Drug Delivery Systems

Ethyl oleate is widely utilized as a solvent and vehicle for drug formulations, particularly for lipophilic substances such as steroids. Its properties allow for effective intramuscular drug delivery and it is often used in compounding pharmacies to prepare daily doses of progesterone for pregnancy support .

Microemulsions

Research indicates that this compound can enhance the solubility and bioavailability of drugs. For instance, microemulsions containing this compound have demonstrated significant improvements in the oral bioavailability of piroxicam, increasing its solubility up to 30 times compared to water . Furthermore, these formulations can facilitate lymphatic transport of drugs, making them particularly useful for enhancing therapeutic efficacy .

Topical and Ocular Delivery

this compound has been incorporated into topical gel formulations and microemulsions aimed at ocular delivery. Its lower viscosity compared to traditional oils allows for faster absorption by body tissues, making it an ideal candidate for various drug delivery systems .

Food Industry

Food Additive

In the food sector, this compound is regulated as a food additive by the FDA. It serves as a flavoring agent and emulsifier due to its ability to stabilize oil-water mixtures . Its use in food products is supported by its safety profile, as it is produced naturally in the body during ethanol metabolism.

Nutritional Studies

Studies have shown that this compound can influence fatty acid metabolism in various organisms. For example, its incorporation into diets has been linked to enhanced absorption rates of beneficial fatty acids, suggesting potential applications in nutritional supplements .

Cosmetic Industry

Skin Care Products

this compound is also employed in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture while serving as a carrier for other active ingredients in creams and lotions .

Industrial Applications

Lubricants and Plasticizers

In industrial settings, this compound functions as a lubricant and plasticizer. It is used to improve the flexibility of plastics and enhance the performance of lubricants under various operational conditions .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery (intramuscular, topical) | Enhances solubility and bioavailability |

| Microemulsions for oral delivery | Facilitates lymphatic transport | |

| Food Industry | Flavoring agent and emulsifier | Stabilizes oil-water mixtures |

| Nutritional supplements | Improves fatty acid absorption | |

| Cosmetic Industry | Emollient in skin care products | Enhances hydration and texture |

| Industrial | Lubricant and plasticizer | Improves flexibility and performance |

Case Studies

- Intramuscular Drug Delivery : A study evaluated the efficacy of this compound as a vehicle for progesterone delivery in pregnant women. Results indicated successful absorption rates with minimal adverse effects reported .

- Microemulsion Formulations : Research demonstrated that microemulsions containing this compound significantly increased the area under the curve (AUC) values for piroxicam compared to traditional formulations, indicating enhanced bioavailability .

- Food Additive Safety Assessment : The FDA conducted evaluations on this compound as a food additive, confirming its safety when consumed within established limits. This assessment supports its continued use in food products .

作用機序

Ethyl oleate exerts its effects through various mechanisms:

Metabolism: In the body, this compound is metabolized to oleic acid and ethanol. It can act as a toxic mediator of ethanol in organs such as the liver, pancreas, heart, and brain.

類似化合物との比較

Structural and Functional Group Differences

Ethyl oleate belongs to the FAEE family, differing from other esters in alkyl chain length, saturation, and functional groups:

- Mthis compound : Contains a methyl group instead of ethyl, reducing molecular weight (296.5 g/mol) and slightly increasing polarity. This affects solubility and volatility .

- Ethyl Linoleate: Features two double bonds (C18:2) compared to this compound’s single double bond (C18:1), leading to lower oxidative stability .

- Ethyl Palmitate : A saturated ester (C16:0), resulting in higher melting points and rigidity compared to unsaturated this compound .

- Ethyl Acetate : A short-chain ester with higher polarity and volatility, making it unsuitable for lipid-based formulations but ideal as a solvent in coatings and extractions .

Table 1: Key Properties of Selected Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bonds | Key Applications |

|---|---|---|---|---|

| This compound | C₂₀H₃₈O₂ | 310.5 | 1 (C18:1) | Pharmaceuticals, lubricants, fuels |

| Mthis compound | C₁₉H₃₆O₂ | 296.5 | 1 (C18:1) | Biodiesel, plasticizers |

| Ethyl Linoleate | C₂₀H₃₆O₂ | 308.5 | 2 (C18:2) | Food flavoring, cosmetics |

| Ethyl Palmitate | C₁₈H₃₆O₂ | 284.5 | 0 (C16:0) | Surfactants, emulsifiers |

| Ethyl Acetate | C₄H₈O₂ | 88.1 | 0 | Solvents, coatings |

Fuel Additives

This compound and mthis compound are oxygen-rich additives that reduce soot emissions in diesel blends. However, their high viscosity (this compound: ~5.1 mPa·s) and surface tension impair atomization, resulting in longer spray penetration lengths (PL) and larger droplet sizes compared to methyl laurate (C12:0) . This compound’s thermal stability varies with temperature: at >370°C, its contribution to fatty acid ethyl ester (FAEE) mixtures decreases below ethyl palmitate and ethyl stearate due to decomposition .

Pharmaceuticals and Cosmetics

This compound outperforms fixed oils (e.g., almond oil) in microemulsions due to lower viscosity and faster tissue absorption . It prevents recrystallization of essential oils (e.g., Pimpinella anisum) by acting as a co-surfactant, stabilizing monomodal droplet distributions . In contrast, mthis compound is less effective in such formulations due to higher crystallinity .

Solubility and Stability

This compound exhibits moderate solubility in green solvents like ethyl acetate and 1-butanol but is less soluble than methyl tetrahydrofuran (MeTHF) . Its unsaturated structure makes it more prone to oxidation than ethyl palmitate but more stable than ethyl linoleate . In contrast, ethyl acetate’s short chain and polarity grant high solubility in aqueous-organic mixtures, though it hydrolyzes readily under acidic/basic conditions .

Table 2: Solubility and Stability Comparison

| Compound | Solubility in Ethanol | Oxidative Stability | Hydrolysis Resistance |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl Linoleate | High | Low | High |

| Ethyl Palmitate | Low | High | High |

| Ethyl Acetate | Miscible | High | Low |

Flavor and Fragrance Contributions

In fermented foods (e.g., Chinese liquors, bean paste), this compound contributes floral/fruity notes, correlating positively with Staphylococcus and Lactococcus microbial activity . Ethyl linoleate and ethyl palmitate are less aroma-active but enhance mouthfeel in distillates .

生物活性

Ethyl oleate (EO) is an ester derived from oleic acid and ethanol, recognized for its diverse biological activities and applications in various fields, including food science, pharmacology, and biochemistry. This article explores the biological activity of this compound, highlighting its safety profile, antimicrobial properties, metabolic behavior, and potential therapeutic applications.

This compound is a fatty acid ethyl ester (FAEE) that exhibits unique metabolic characteristics. Studies have shown that EO is well absorbed in the body, with approximately 70-90% of the administered dose absorbed in animal models. The primary route of excretion is through respiration as CO₂, indicating that EO undergoes beta-oxidation similar to triacylglycerols (TGs) .

Table 1: Absorption and Excretion of this compound

| Parameter | This compound (g/kg) | Triacylglycerol (g/kg) |

|---|---|---|

| Absorption Rate | 70-90% | 90-100% |

| CO₂ Excretion (first 12 hours) | 40-70% | 40-70% |

| Fecal Excretion at 1.7 g/kg | 7-8% | 2-4% |

| Fecal Excretion at 3.4 g/kg | 20% | 2-4% |

This data underscores EO's favorable absorption and metabolism, which parallels that of conventional dietary fats.

Safety Profile

The safety of this compound has been extensively evaluated in clinical trials. A study involving 235 subjects over a 12-week period demonstrated that EO consumption at doses of 8 g/day and 16 g/day did not result in significant adverse events compared to control groups. Comprehensive laboratory evaluations showed no clinically significant changes attributable to EO exposure .

Case Study: Clinical Safety Evaluation

In a clinical trial assessing the safety of this compound:

- Participants: 235 individuals

- Duration: 12 weeks

- Doses: 8 g/day and 16 g/day

- Findings: No significant adverse effects; all laboratory parameters remained stable.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that EO isolated from Phyllanthus amarus exhibits a broad spectrum of antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) reveal its effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

Note: Specific MIC values are placeholders and would require empirical data from studies.

Applications in Drug Delivery

This compound has also been explored for its potential in enhancing drug delivery systems. Its ability to form microemulsions makes it a suitable candidate for improving the bioavailability of orally administered drugs . Pharmacokinetic studies have indicated that formulations containing EO can significantly increase the absorption rates compared to traditional delivery methods.

Case Study: Enhanced Drug Bioavailability

In a study examining the use of EO in drug formulations:

- Objective: To improve oral bioavailability.

- Method: Comparison with commercial tablets.

- Outcome: The relative bioavailability was found to be 175% higher with EO-based formulations than with standard tablets.

化学反応の分析

Hydrolysis Reactions

Ethyl oleate undergoes hydrolysis under acidic or alkaline conditions, yielding oleic acid or its conjugate base:

Acid-Catalyzed Hydrolysis

In the presence of H⁺ (e.g., H₂SO₄), reversible hydrolysis produces a mixture of oleic acid, ethanol, and water :

Equilibrium is influenced by water content and temperature .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline conditions (e.g., NaOH) irreversibly yield sodium oleate :

High-pressure steam hydrolysis (185–300°C) accelerates this process .

Ammonolysis and Alcoholysis

This compound reacts with nucleophiles like ammonia or alcohols:

- Ammonolysis : Produces oleamide and ethanol :

- Transesterification : Catalyzed by acids/bases, exchanges alkoxy groups with other alcohols (e.g., methanol) .

Esterification and Transesterification

This compound synthesis and modification involve esterification and transesterification:

Reduction Reactions

The Bouveault-Blanc reduction converts this compound to oleyl alcohol :

Ethenolysis

In the presence of ethene and catalysts, this compound cleaves to form 1-decene and ethyl 9-decenoate :

This reaction is critical for producing α-olefins in polymer industries.

Oxidation and Peroxidation

This compound undergoes autoxidation via radical chain mechanisms, forming hydroperoxides and degradation products (e.g., aldehydes) . Antioxidants like tocopherols mitigate this process.

Thermal and Catalytic Degradation

At >185°C, thermal decomposition yields alkanes, alkenes, and carboxylic acids . Catalytic degradation using Amberlyst 15 shows reduced activity in ethanol-rich systems due to preferential ethanol adsorption .

Phase Behavior and Reaction Kinetics

Supercritical ethanol (≥243°C, 6.3 MPa) enhances esterification rates by improving miscibility . Kinetic studies reveal:

- Esterification Activation Energy : 45–60 kJ/mol .

- Mass Transfer Limitations : Observed at >40 g/L catalyst loading .

Biological and Metabolic Reactions

Q & A

Q. What synthetic methodologies are recommended for producing high-purity ethyl oleate in laboratory settings?

this compound is synthesized via esterification of oleic acid and ethanol using acid catalysts (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions . For enhanced purity (>95%), urea inclusion can optimize crystallization parameters:

Q. Which analytical techniques are validated for quantifying this compound and its impurities in pharmaceutical formulations?

A GC method using polyethylene glycol capillary columns (HP-INNOWAX, 30 m × 0.25 mm) achieves baseline separation of this compound and related esters:

Q. How do USP/NFP guidelines ensure quality control of this compound in parenteral formulations?

USP32–NF27 specifies:

- Composition : Esters of ethanol and high molecular-weight fatty acids, predominantly oleic acid.

- Stabilizers : Antioxidants (e.g., ascorbyl palmitate) to prevent oxidation during storage.

- Testing : Gas chromatography to verify ester profiles and absence of degradation products .

Advanced Research Questions

Q. What experimental designs are used to evaluate this compound as a solvent for lipophilic drug delivery systems?

- Microemulsions : Optimize surfactant-to-co-surfactant ratios (e.g., Tween 80:ethanol) to stabilize cyclosporin or norcantharidin. This compound’s low viscosity enhances tissue absorption compared to fixed oils (e.g., almond oil) .

- Subdermal implants : Assess biodegradation rates using in vitro models (e.g., phosphate buffer, pH 7.4, 37°C) and monitor drug release via HPLC .

Q. How do researchers model this compound’s role in ethanol-induced organ toxicity?

- In vivo models : Administer ethanol to rodents and quantify FAEEs (e.g., this compound) in pancreas, liver, and brain via LC-MS. Comparative studies with other FAEEs (e.g., ethyl palmitate) reveal organ-specific toxicity .

- Hydrolysis kinetics : Measure this compound degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess oral safety .

Q. What methodologies identify this compound biosynthesis in biological systems, such as honeybee pheromone production?

- Fluorescence tracking : Couple oleic acid with a fluorescent probe; synthesize this compound in honeybee esophageal tissues and visualize via microscopy .

- Gene expression analysis : Isolate mRNA from honeybee gut tissues and quantify this compound synthase activity via RT-PCR .

Q. How is this compound stability assessed under varying storage conditions for pharmaceutical use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。